molecular formula C14H20BClO2 B6301502 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester CAS No. 2121513-78-6

3-Chloro-2,4-dimethylphenylboronic acid pinacol ester

Cat. No.: B6301502
CAS No.: 2121513-78-6
M. Wt: 266.57 g/mol
InChI Key: WHRKUIRRZFYHSP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a metal catalyst, typically palladium, facilitating the transfer of an organic group from boron to the metal .

Biochemical Pathways

It’s known that boronic esters like this compound are used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of their use .

Pharmacokinetics

It’s worth noting that boronic esters are generally considered stable and are often used in reactions due to their stability . The compound’s bioavailability would depend on various factors, including its formulation and the route of administration.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy in catalyzing reactions can be influenced by the presence of other reactants and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is a key reagent in the formation of biaryl structures .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals .

Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic components is noteworthy .

Comparison with Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid pinacol ester
  • 3,4-Dimethoxyphenylboronic acid pinacol ester

Comparison: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling .

Properties

IUPAC Name

2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRKUIRRZFYHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146627
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-78-6
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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